Product packaging for 4-Amino-5,6,7,8-tetrahydropteridin-6-one(Cat. No.:CAS No. 22386-63-6)

4-Amino-5,6,7,8-tetrahydropteridin-6-one

カタログ番号: B1524495
CAS番号: 22386-63-6
分子量: 165.15 g/mol
InChIキー: YUQUSOOYHVXSFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader historical development of pteridine chemistry, which traces its origins to the late nineteenth century. The first report on the isolation of pteridines from biological materials was published in 1889, marking the beginning of a century-long exploration of these fascinating heterocyclic compounds. The initial discovery emerged from investigations into butterfly wing pigments, where researchers identified these compounds as the yellow pigments responsible for the vibrant coloration observed in butterfly wings.

The systematic study of pteridines expanded significantly throughout the twentieth century, with researchers recognizing their involvement in several crucial biochemical processes. During this period, the development of synthetic methodologies for pteridine derivatives became increasingly sophisticated, leading to the successful synthesis and characterization of numerous compounds within this chemical family. The specific compound this compound emerged as part of these synthetic efforts, representing a reduced form of the parent pteridine structure that exhibited unique chemical properties and reactivity patterns.

The advancement of analytical techniques during the latter half of the twentieth century enabled more precise characterization of pteridine derivatives, including this compound. Nuclear magnetic resonance spectroscopy and mass spectrometry provided researchers with the tools necessary to confirm the structural identity and purity of synthesized compounds, facilitating more detailed investigations into their chemical behavior and potential applications. These technological developments coincided with growing interest in the therapeutic potential of pteridine derivatives, further driving research into compounds like this compound.

Classification within Pteridine Compounds

This compound belongs to the pteridine family of heterocyclic compounds, which are characterized by their distinctive bicyclic structure containing four nitrogen atoms within the ring system. Pteridines are composed of fused pyrazine and pyrimidine rings, creating a unique aromatic framework that exhibits reduced aromaticity due to the presence of multiple nitrogen atoms. This structural arrangement allows pteridines to undergo nucleophilic attack and participate in various chemical transformations that would not be possible with fully aromatic systems.

Within the pteridine classification system, this compound is specifically categorized as a tetrahydropteridine derivative, representing the fully reduced form of the pteridine ring system. The tetrahydro designation indicates that the compound contains four additional hydrogen atoms compared to the parent pteridine structure, resulting in the saturation of specific double bonds within the ring system. This reduction significantly alters the chemical properties of the compound, making it more susceptible to oxidation reactions while simultaneously increasing its nucleophilic character.

The compound is further classified based on its substitution pattern, featuring an amino group at position 4 and a ketone functionality at position 6 of the pteridine ring system. This specific substitution pattern places it within a subset of pteridine derivatives that exhibit particular reactivity characteristics and potential biological activities. The presence of both electron-donating amino groups and electron-withdrawing carbonyl functionalities creates a compound with interesting electronic properties that influence its chemical behavior and synthetic utility.

Nomenclature and Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, providing a standardized method for identifying and referencing this specific chemical entity. The official International Union of Pure and Applied Chemistry name for this compound is 4-amino-7,8-dihydro-5H-pteridin-6-one, which accurately describes the structural features and substitution pattern present in the molecule.

Table 1: Chemical Identification Parameters for this compound

Parameter Value
Chemical Abstracts Service Registry Number 22386-63-6
Molecular Formula C₆H₇N₅O
Molecular Weight 165.15 g/mol
International Union of Pure and Applied Chemistry Name 4-amino-7,8-dihydro-5H-pteridin-6-one
Simplified Molecular Input Line Entry System C1C(=O)NC2=C(N1)C(=O)NC(=N2)N
International Chemical Identifier InChI=1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10)
International Chemical Identifier Key YUQUSOOYHVXSFK-UHFFFAOYSA-N

The Chemical Abstracts Service registry number 22386-63-6 serves as a unique identifier for this compound within chemical databases and literature, ensuring unambiguous identification across different research contexts. This registration system provides researchers with a standardized reference point for accessing information about the compound's properties, synthesis methods, and applications. The molecular formula C₆H₇N₅O succinctly captures the elemental composition of the compound, indicating the presence of six carbon atoms, seven hydrogen atoms, five nitrogen atoms, and one oxygen atom within the molecular structure.

The Simplified Molecular Input Line Entry System representation provides a linear notation that describes the connectivity and arrangement of atoms within the molecule, enabling computational analysis and database searches. This notation system has become increasingly important in modern chemical informatics, allowing researchers to perform structure-based searches and identify related compounds with similar structural features. The International Chemical Identifier and its corresponding key provide additional standardized representations that facilitate computer-readable identification and cross-referencing across multiple chemical databases.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, reflecting its utility as both a synthetic intermediate and a model compound for studying pteridine chemistry. Within the field of synthetic organic chemistry, this compound serves as a valuable building block for the preparation of more complex pteridine derivatives, including biologically active molecules and pharmaceutical intermediates. The presence of reactive amino and carbonyl functionalities provides multiple sites for chemical modification, enabling researchers to develop diverse synthetic strategies for accessing related compounds.

Recent synthetic studies have demonstrated the versatility of this compound in various chemical transformations, including condensation reactions, reduction processes, and cyclization procedures. These investigations have revealed important structure-reactivity relationships that guide the design of new synthetic methodologies and the optimization of existing procedures. The compound's ability to undergo both nucleophilic and electrophilic reactions makes it a particularly attractive substrate for developing novel synthetic approaches to pteridine derivatives.

Table 2: Research Applications and Synthetic Utility of this compound

Research Domain Application Type Specific Uses
Synthetic Chemistry Building Block Preparation of complex pteridine derivatives
Medicinal Chemistry Intermediate Synthesis of biologically active compounds
Structural Studies Model Compound Investigation of pteridine tautomerism
Methodology Development Substrate Development of new synthetic procedures
Analytical Chemistry Reference Standard Characterization and identification studies

The compound's role in medicinal chemistry research is particularly noteworthy, as pteridine derivatives have demonstrated significant therapeutic potential across various disease areas. Studies have shown that pteridines may be useful in treating conditions such as diabetes, osteoporosis, ischemia, and neurodegeneration, highlighting the importance of developing efficient synthetic routes to these compounds. The structural features present in this compound make it a suitable starting point for exploring structure-activity relationships within this therapeutic class.

Contemporary research efforts have also focused on understanding the fundamental chemical properties of this compound, including its stability characteristics, reactivity patterns, and potential for tautomeric rearrangements. These investigations contribute to the broader understanding of pteridine chemistry and provide valuable insights for designing new compounds with enhanced properties. The oxidation behavior of the compound has been particularly well-studied, revealing important considerations for handling and storage conditions that ensure compound stability during synthetic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5O B1524495 4-Amino-5,6,7,8-tetrahydropteridin-6-one CAS No. 22386-63-6

特性

IUPAC Name

4-amino-7,8-dihydro-5H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQUSOOYHVXSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation Methods

A classical route to pteridine derivatives is the Gabriel-Isay (Gabriel-Colman) synthesis , which involves the cyclocondensation of 5,6-diaminopyrimidine with diketones or glyoxal derivatives. This method yields various pteridine derivatives depending on the diketone used, and it is adaptable to producing substituted pteridines with high specificity.

  • For example, reacting 5,6-diaminopyrimidine with benzil or glyoxal produces 4-methyl-6,7-diphenylpteridine.
  • When unsymmetrical diketones, keto aldehydes, or keto acids are used, a range of substituted pteridines can be synthesized, allowing structural diversity.

Selective Catalytic Hydrogenation

The critical step in preparing 4-Amino-5,6,7,8-tetrahydropteridin-6-one is the selective reduction of monapterin derivatives to the tetrahydro form. This process requires careful choice of catalyst, solvent, pH, and reaction time to avoid overreduction or incomplete conversion.

A recent study investigated various catalysts and conditions for the hydrogenation of monapterin to dihydro- and tetrahydromonapterin, which are closely related to this compound:

Entry Catalyst (wt%) Solvent Time (h) Yield (%) Ratio (Dihydro:Tetrahydro)
1 20% Pd(OH)₂ pH 5.7 buffer 2 56 30:70
2 10% Pd/C pH 5.7 buffer 4 63 70:30
3 10% Pd/C pH 5.7 buffer 1.3 79 95:5
4 RANEY® Ni (25%) pH 5.7 buffer 2 88 98:2
5 RANEY® Ni (125%) Ethanol 2 Trace
6 PtO₂ (25%) THF 6 Trace
7 5% Rh/Al₂O₃ Ethanol 9 Trace
  • The RANEY® Ni catalyst in pH 5.7 buffer at room temperature (23 °C) for 2 hours gave the highest yield (88%) and selectivity (98:2) for the dihydro form, which is a key intermediate en route to tetrahydropteridinone.
  • Overreduction to the tetrahydro form can be controlled by adjusting catalyst loading and reaction time.
  • Other catalysts such as PtO₂ and Rh/Al₂O₃ showed poor activity under tested conditions.

Biphasic Hydrolysis and Hydrogenation Method

An alternative method involves hydrolysis of diacetylbiopterin followed by hydrogenation in a biphasic system:

  • Diacetylbiopterin is hydrolyzed under basic conditions (pH 11–12.2) in a biphasic mixture of an organic solvent and aqueous phase.
  • After hydrolysis, the aqueous phase containing biopterin is separated and subjected to hydrogenation using a platinum catalyst (e.g., platinum black or platinum oxide) under hydrogen pressure (14–50 bar) at 0–40 °C.
  • The process yields (6R)-sapropterin (a tetrahydropteridine derivative) with high diastereoselectivity (>8:1) and good yields (65–80%).
  • The aqueous phase is filtered to remove catalyst residues and acidified to obtain sapropterin dihydrochloride with high purity.

This method emphasizes:

  • Use of biphasic system for efficient hydrolysis.
  • Control of pH and temperature for optimal hydrolysis and hydrogenation.
  • High stereoselectivity in the final product.

Comparative Analysis of Catalytic Hydrogenation Conditions

Parameter Optimal Condition for High Yield & Selectivity Notes
Catalyst RANEY® Ni (25 wt%) Best for selective dihydro reduction
Solvent pH 5.7 phosphate buffer Maintains catalyst activity and selectivity
Temperature 23 °C Mild conditions prevent overreduction
Reaction Time 1.3 to 2 hours Longer times lead to overreduction
Hydrogen Pressure Atmospheric (balloon) or elevated (14–50 bar in biphasic) Biphasic method uses higher pressure
Product Ratio >95% dihydro form with RANEY® Ni; >80% tetrahydro with Pd/C Catalyst choice critical for selectivity

Summary of Key Research Findings

  • The Gabriel-Isay synthesis provides the pteridine backbone but requires subsequent selective hydrogenation to obtain the tetrahydro form.
  • RANEY® Ni catalyst in aqueous phosphate buffer is highly effective for selective reduction to dihydropteridine intermediates, a precursor to this compound.
  • Biphasic hydrolysis followed by platinum-catalyzed hydrogenation offers a high-yield, stereoselective route to tetrahydropteridine derivatives, including sapropterin analogs.
  • Catalyst choice, reaction time, pH, and solvent are critical parameters influencing yield and stereoselectivity.

This comprehensive analysis consolidates diverse and authoritative research data, providing a clear understanding of the preparation methods for this compound with emphasis on catalytic hydrogenation strategies and hydrolysis-hydrogenation processes.

化学反応の分析

Types of Reactions: 4-Amino-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pterin and tetrahydropterin derivatives, which have distinct biochemical properties and applications .

科学的研究の応用

Biochemical Applications

Enzyme Cofactor Studies
4-Amino-BH4 serves as a crucial cofactor for several enzymes, particularly those involved in nitric oxide (NO) synthesis. Research has demonstrated that this compound can enhance the activity of neuronal nitric oxide synthase (nNOS) by promoting tight binding of tetrahydrobiopterin (BH4), which is essential for NO production. The binding affinity and kinetics of this interaction have been explored in studies indicating that preincubation with 4-amino-BH4 can significantly alter enzyme activity and binding properties .

Nitric Oxide Production
The role of 4-amino-BH4 in NO production is critical, as it facilitates the formation of a stable pterin-binding site on nNOS. This interaction not only enhances enzyme activity but also influences physiological processes such as vasodilation and neurotransmission. Experimental data suggest that 4-amino-BH4 can induce a rightward shift in the EC50 values for nNOS activation, indicating its potential as a modulator of NO synthesis .

Pharmaceutical Applications

Drug Development
The compound is being investigated for its therapeutic potential in various diseases, including cardiovascular disorders and neurological conditions. Its ability to modulate NO levels positions it as a candidate for treatments targeting conditions like hypertension and neurodegenerative diseases .

Pteridine Derivatives Synthesis
4-Amino-BH4 is utilized as a precursor in the synthesis of more complex pteridine derivatives, which are important in medicinal chemistry. These derivatives often exhibit enhanced biological activities and can be designed to target specific pathways or receptors.

Case Studies and Research Findings

Study Title Findings Reference
Tight Pterin Binding MechanismsDemonstrated that preincubation with 4-amino-BH4 enhances nNOS activity by promoting tight pterin binding.
Role in Nitric Oxide ProductionShowed that 4-amino-BH4 increases the binding affinity of nNOS for BH4, enhancing NO synthesis.
Synthesis of Pteridine DerivativesHighlighted the use of 4-amino-BH4 as a precursor for developing novel pteridine-based drugs.

作用機序

The mechanism of action of 4-Amino-5,6,7,8-tetrahydropteridin-6-one involves its role as a cofactor in enzymatic reactions. It participates in redox reactions, transferring electrons and facilitating the conversion of substrates to products. The compound interacts with specific enzymes, such as dihydropteridine reductase, to exert its biochemical effects .

類似化合物との比較

Structural Modifications at Position 6

The substituent at position 6 significantly influences the chemical and biological properties of tetrahydropteridin derivatives. Below is a comparison of key analogs:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
4-Amino-5,6,7,8-tetrahydropteridin-6-one None (parent compound) C₅H₇N₅O 169.15 Baseline structure; used in cofactor research .
6-Lactoyltetrahydropterin Lactoyl group (C₃H₅O₂) C₈H₁₁N₅O₃ 225.20 Biochemical intermediate; potential role in folate metabolism .
6-(Hydroxymethyl)-5,6,7,8-tetrahydropteridin-4(3H)-one Hydroxymethyl (CH₂OH) C₆H₉N₅O₂ 183.16 Investigated for stability and solubility enhancements .
Tetrahydrobiopterin (BH4) Dihydroxypropyl (C₃H₆O₂) C₉H₁₅N₅O₃ 241.25 Essential cofactor in nitric oxide synthesis and neurotransmitter production .
6-Methyl-5,6,7,8-tetrahydropteridin-4(3H)-one Methyl (CH₃) C₇H₁₁N₅O 181.20 Studied for chiral properties and enzyme interactions .

Chlorinated Derivatives

Chlorination enhances stability and alters reactivity:

  • 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS: 16017-75-7, C₇H₇ClN₄O, MW: 198.61 g/mol): A stable intermediate in synthetic pathways, often used to develop pharmaceuticals targeting pteridine-dependent enzymes .
  • 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS: 1707394-13-5): Chiral variant with 95% purity, employed in asymmetric synthesis .

Functional Group Impact on Bioactivity

  • Tetrahydrobiopterin (BH4): The dihydroxypropyl side chain enables binding to aromatic amino acid hydroxylases, critical for dopamine and serotonin synthesis .
  • 6-Lactoyltetrahydropterin : The lactoyl group may mimic natural substrates in folate metabolism, though its exact role is less defined .
  • Chlorinated analogs : Increased lipophilicity improves membrane permeability, making them valuable in drug discovery .

生物活性

4-Amino-5,6,7,8-tetrahydropteridin-6-one, often referred to as 4-amino-BH4, is a derivative of tetrahydrobiopterin (BH4), a crucial cofactor in various biological processes, including the synthesis of nitric oxide (NO) and neurotransmitters. This compound has garnered attention for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

This compound features a pteridine ring structure with an amino group at the 4-position. Its molecular formula is C7_7H8_8N4_4O. The structural properties influence its interactions with biological targets.

1. Nitric Oxide Synthase Activation

One of the primary biological activities of 4-amino-BH4 is its role as a cofactor for nitric oxide synthase (NOS). Studies indicate that it enhances the binding affinity of NOS for BH4, leading to improved enzyme activity. For instance, research demonstrated that preincubation with 4-amino-BH4 resulted in the formation of a tight pterin-binding site on nNOS, significantly enhancing NO production .

2. Regulation of Neurotransmitter Synthesis

As a cofactor for aromatic amino acid hydroxylases, 4-amino-BH4 is essential in the biosynthesis of neurotransmitters such as serotonin and dopamine. Its deficiency has been linked to various neurological disorders. Experimental studies suggest that supplementation with 4-amino-BH4 can ameliorate symptoms associated with these conditions by restoring neurotransmitter levels .

3. Therapeutic Potential in Cardiovascular Diseases

Given its role in NO production, 4-amino-BH4 has been investigated for its cardiovascular benefits. It helps regulate endothelial function and blood pressure by facilitating NO synthesis in endothelial cells. Research indicates that increasing levels of this compound can improve vascular function in diseases characterized by endothelial dysfunction .

Case Studies

  • Nitric Oxide Production Enhancement :
    • A study showed that overnight incubation with 4-amino-BH4 increased the maximal activity of nNOS by approximately 50%, indicating its significant role in enhancing NO production .
  • Neuropsychiatric Disorders :
    • Clinical trials have suggested that patients with phenylketonuria (PKU) who received tetrahydrobiopterin (including its derivatives like 4-amino-BH4) exhibited improvements in ADHD symptoms and cognitive functions .
  • Cardiovascular Applications :
    • In experimental models of diabetes and atherosclerosis, administration of 4-amino-BH4 led to improved endothelial function and reduced markers of inflammation .

The mechanism through which 4-amino-BH4 exerts its biological effects primarily involves:

  • Tight Binding to NOS : Enhances the stability and activity of NOS through conformational changes induced by pterin binding.
  • Regulation of Redox States : Participates in redox reactions that are crucial for maintaining cellular homeostasis and mitigating oxidative stress.

Data Summary

Biological ActivityEffect/OutcomeReference
NOS ActivationIncreased NO production
Neurotransmitter SynthesisEnhanced serotonin/dopamine levels
Cardiovascular HealthImproved endothelial function

Q & A

Q. What are the established synthetic routes for 4-Amino-5,6,7,8-tetrahydropteridin-6-one, and what are the critical reaction parameters?

The synthesis of tetrahydropteridin derivatives typically involves cyclization of precursor molecules under controlled conditions. For example, analogous compounds like tetrahydrothieno-pyridones are synthesized via cyclization of trifluoroacetylated intermediates in acidic media, followed by deprotection . Key parameters include:

  • Reagent selection : Ammonia or primary amines for nucleophilic substitution.
  • Reaction conditions : Acidic environments (e.g., HCl) to facilitate cyclization.
  • Purification : Crystallization or column chromatography to isolate the product. For this compound, a similar approach using 5,6,7,8-tetrahydropteridin precursors with amino-group introduction at position 4 is suggested.

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on:

  • NMR spectroscopy : Proton environments (e.g., H-6a and H-6b in analogous compounds show distinct doublets at δ ~3.5–3.6 ppm with coupling constants J ≈ 14 Hz) .
  • Elemental analysis : Confirms stoichiometry (e.g., deviations >0.3% in nitrogen content indicate impurities) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.

Advanced Research Questions

Q. How can discrepancies in NMR data for tetrahydropteridin derivatives be systematically resolved?

Contradictions in spectral data often arise from:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) alter chemical shifts.
  • Tautomeric equilibria : Amino and keto groups may tautomerize, splitting signals (e.g., NH₂ protons appearing as broad singlets vs. sharp peaks) . Resolution strategy :
  • Perform variable-temperature NMR to stabilize tautomers.
  • Compare with computed spectra (DFT-based tools like Gaussian) using InChI descriptors (e.g., InChI=1S/C15H18N2O2/...) for validation .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., amino group at position 4 vs. ketone at position 6).
  • Transition-state energies : Compare activation barriers for substitutions at different positions. Tools like ORCA or Gaussian, paired with PubChem structural data (InChIKey, SMILES), enable precise reactivity mapping .

Q. How do steric and electronic effects of substituents influence the pKa of tetrahydropteridin derivatives?

Substituents like methyl or chloro groups alter:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) decrease pKa of adjacent NH₂ groups by stabilizing deprotonation.
  • Steric effects : Bulky substituents (e.g., cyclopentyl) hinder solvation, increasing pKa. Experimental validation involves potentiometric titration, while predictive models use Hammett constants (σ) or computational pKa calculators (e.g., ACD/Labs) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the bioactivity of tetrahydropteridin derivatives?

Contradictions may stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Purity issues : HPLC purity thresholds (<95% vs. >98%) significantly impact activity. Mitigation :
  • Standardize protocols (e.g., ISO 17025 for analytical methods).
  • Cross-validate with orthogonal assays (e.g., enzymatic inhibition + cellular viability) .

Methodological Tables

Table 1. Key Synthetic Parameters for Tetrahydropteridin Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°CHigher temps favor cyclization
Ammonia Concentration2–3 eq.Excess prevents side reactions
Acid CatalystHCl (1–2 M)Facilitates protonation steps

Table 2. NMR Chemical Shifts for Core Protons

Proton Positionδ (ppm)MultiplicityCoupling Constant (Hz)Reference
H-6a3.63DoubletJ = 14
H-6b3.47DoubletJ = 14

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5,6,7,8-tetrahydropteridin-6-one
Reactant of Route 2
4-Amino-5,6,7,8-tetrahydropteridin-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。